Ethanone, 1-(4,8-dimethyl-3-cinnolinyl)-
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Overview
Description
1-(4,8-dimethylcinnolin-3-yl)ethanone is an organic compound with the molecular formula C₁₂H₁₂N₂O It is a derivative of cinnoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4,8-dimethylcinnolin-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4,8-dimethylcinnoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 1-(4,8-dimethylcinnolin-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4,8-dimethylcinnolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Substituted cinnoline derivatives with different functional groups.
Scientific Research Applications
1-(4,8-dimethylcinnolin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,8-dimethylcinnolin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylcinnolin-3-yl)ethanone
- 1-(4,8-dimethylquinolin-3-yl)ethanone
- 1-(4,8-dimethylisoquinolin-3-yl)ethanone
Uniqueness
1-(4,8-dimethylcinnolin-3-yl)ethanone is unique due to its specific substitution pattern on the cinnoline ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups at positions 4 and 8 can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar compounds.
Properties
CAS No. |
924638-59-5 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(4,8-dimethylcinnolin-3-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-7-5-4-6-10-8(2)12(9(3)15)14-13-11(7)10/h4-6H,1-3H3 |
InChI Key |
YSJQWTWAOSUTRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N=N2)C(=O)C)C |
Origin of Product |
United States |
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